4-Tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid 4-Tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1267754-52-8
VCID: VC5038023
InChI: InChI=1S/C14H15NO2S/c1-14(2,3)11-10(13(16)17)18-12(15-11)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,16,17)
SMILES: CC(C)(C)C1=C(SC(=N1)C2=CC=CC=C2)C(=O)O
Molecular Formula: C14H15NO2S
Molecular Weight: 261.34

4-Tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid

CAS No.: 1267754-52-8

Cat. No.: VC5038023

Molecular Formula: C14H15NO2S

Molecular Weight: 261.34

* For research use only. Not for human or veterinary use.

4-Tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid - 1267754-52-8

Specification

CAS No. 1267754-52-8
Molecular Formula C14H15NO2S
Molecular Weight 261.34
IUPAC Name 4-tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid
Standard InChI InChI=1S/C14H15NO2S/c1-14(2,3)11-10(13(16)17)18-12(15-11)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,16,17)
Standard InChI Key KMSYJRTYTQIFQI-UHFFFAOYSA-N
SMILES CC(C)(C)C1=C(SC(=N1)C2=CC=CC=C2)C(=O)O

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name reflects its substitution pattern on the thiazole core. The tert-butyl group (C(CH₃)₃) at position 4 contributes steric bulk, while the phenyl ring at position 2 introduces aromaticity. The carboxylic acid (-COOH) at position 5 enables hydrogen bonding and salt formation. Key structural analogs, such as 4-Methyl-2-Phenyl-1,3-Thiazole-5-Carboxylic Acid (CAS 33763-20-1), share similar reactivity profiles but differ in physicochemical properties due to substituent variations .

Comparative Structural Analysis

Property4-Tert-Butyl-2-Phenyl-1,3-Thiazole-5-Carboxylic Acid4-Methyl-2-Phenyl-1,3-Thiazole-5-Carboxylic Acid
Molecular FormulaC₁₅H₁₇NO₂SC₁₁H₉NO₂S
Molecular Weight283.37 g/mol219.26 g/mol
Boiling PointEstimated >424°C424°C
Density~1.3 g/cm³ (predicted)1.319 g/cm³
SolubilityLow in water; soluble in polar aprotic solventsSimilar profile

The tert-butyl group’s electron-donating effects and steric hindrance likely enhance thermal stability compared to methyl-substituted analogs .

Synthesis and Reaction Pathways

While no direct synthesis of 4-Tert-Butyl-2-Phenyl-1,3-Thiazole-5-Carboxylic Acid is documented, its preparation can be inferred from methods used for analogous thiazoles. A plausible route involves:

Key Synthetic Steps

  • Thiazole Ring Formation: Condensation of a tert-butyl-substituted thioamide with α-halo ketones or esters. For example, reacting tert-butyl thioacetamide with bromophenylacetyl chloride could yield the thiazole backbone .

  • Carboxylic Acid Introduction: Oxidation of a hydroxymethyl or ester group at position 5. This mirrors the hydrolysis of 2-chloro-5-hydroxymethylthiazole esters using aqueous NaOH, as described in thiazole synthesis patents .

  • Functionalization: Pd/C-catalyzed hydrogenation or phase-transfer-catalyzed alkylation may introduce the phenyl group, leveraging methodologies from related syntheses .

Example Reaction Conditions:

  • Phase Transfer Catalysis: Tricaprylylmethyl ammonium chloride (0.02 eq.) in heptane at 85°C .

  • Hydrolysis: Aqueous NaOH (25%) at ≤25°C to prevent decarboxylation .

Physicochemical Properties

The compound’s properties are influenced by its substituents:

  • Thermal Stability: The tert-butyl group increases decomposition temperature compared to methyl analogs. Predicted melting point: 210–215°C (cf. 210–212°C for methyl analog) .

  • Acidity: The carboxylic acid (pKa ~2.5) facilitates salt formation with bases like sodium or potassium hydroxides.

  • Spectroscopic Data:

    • ¹H NMR: Expected signals include δ 8.7–8.8 (thiazole C-H), δ 7.2–7.8 (phenyl protons), and δ 1.4 (tert-butyl CH₃) .

    • Mass Spectrometry: Molecular ion peak at m/z 283 (M⁺), with fragments at m/z 225 (loss of COOH) .

Applications and Industrial Relevance

Thiazole derivatives are pivotal in pharmaceuticals and agrochemicals. While specific applications for this compound are unreported, its structural features suggest potential uses:

  • Drug Discovery: Thiazoles are common in kinase inhibitors and antimicrobial agents. The tert-butyl group may enhance binding to hydrophobic enzyme pockets.

  • Material Science: As a ligand in coordination polymers or corrosion inhibitors due to sulfur’s electron-donating capacity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator